2-{[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine
Description
2-{[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine is a pyrimidine derivative featuring a 5-methoxy-substituted pyrimidine core and a complex substituent at the 2-position. This substituent comprises a piperidin-4-yloxy group linked to a 2-bromo-5-methoxybenzoyl moiety. Pyrimidines with halogen and alkoxy substituents are often explored for pharmaceutical applications due to their bioavailability and interaction with biological targets .
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O4/c1-24-13-3-4-16(19)15(9-13)17(23)22-7-5-12(6-8-22)26-18-20-10-14(25-2)11-21-18/h3-4,9-12H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMILHVBUBWUNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a piperidine moiety linked to a pyrimidine core. The presence of bromine and methoxy groups is significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds containing the piperidine and pyrimidine frameworks exhibit anticancer properties . For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT 116). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 1.2 | Apoptosis induction |
| Compound B | HCT 116 | 3.7 | Cell cycle arrest |
| 2-{[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine | MCF-7, HCT 116 | TBD | TBD |
Antibacterial Activity
The antibacterial potential of similar compounds has also been explored. The presence of halogenated and methoxy groups enhances the interaction with bacterial cell membranes, potentially leading to increased permeability and cell lysis.
Case Study:
In a study evaluating antibacterial activity against Gram-positive bacteria, derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 8 µM to 16 µM, indicating moderate antibacterial efficacy.
Table 2: Antibacterial Activity
| Compound Name | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound C | E. faecalis | 8 |
| Compound D | S. aureus | 16 |
| 2-{[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine | TBD | TBD |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.
Research Findings:
Inhibitory assays demonstrated that certain derivatives exhibited significant AChE inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction: Compounds similar to this one can trigger apoptotic pathways in cancer cells.
- Enzyme Inhibition: By inhibiting enzymes like AChE, these compounds may alter neurotransmitter levels, impacting neurological functions.
- Membrane Disruption: The structural features allow for interaction with bacterial membranes, leading to increased permeability.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Comparison
Preparation Methods
Bromination of Pyrimidine Precursors
A critical step involves introducing the bromine atom at position 5 of the pyrimidine ring. The patent CN104447570A details bromination using bromine in acetic acid under reflux, achieving >90% yield for 5-bromo-2-fluoropyrimidine. Adapting this method, 2-hydroxy-5-methoxypyrimidine undergoes bromination at 0–5°C with bromine in dichloromethane, followed by methoxylation via SNAr with sodium methoxide.
Example protocol :
Etherification with Piperidin-4-ol
The ether linkage is formed via Mitsunobu reaction or nucleophilic substitution. CN104592198A demonstrates coupling 5-bromo-2-methylpyrimidine with N-benzylpiperidin-4-one using n-BuLi in THF at −78°C. For the target compound:
-
React 5-methoxy-2-bromopyrimidine (1 eq) with piperidin-4-ol (1.2 eq) and K₂CO₃ in DMF at 80°C for 12 h.
Preparation of 2-Bromo-5-methoxybenzoyl chloride
Bromination of 5-Methoxybenzoic Acid
Direct bromination of 5-methoxybenzoic acid using N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN) selectively introduces bromine at position 2:
Conversion to Acid Chloride
Treat 2-bromo-5-methoxybenzoic acid with thionyl chloride (3 eq) in toluene at 70°C for 2 h. Evaporate excess SOCl₂ to obtain the acyl chloride (95% yield).
Final Coupling: Amidation and Optimization
Amidation of Piperidine Intermediate
Couple 5-methoxy-2-(piperidin-4-yloxy)pyrimidine with 2-bromo-5-methoxybenzoyl chloride using Schotten-Baumann conditions:
Catalytic Amidation Alternatives
Pd-catalyzed coupling (e.g., Suzuki-Miyaura) is less effective due to the steric hindrance of the acylated piperidine. However, CN114044783A reports improved yields (up to 91%) using triethylamine as a base in ethanol at 50–85°C.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Mitsunobu coupling | Ether formation | DIAD, Ph₃P, THF | 68 | 98 |
| Nucleophilic sub. | K₂CO₃, DMF, 80°C | 72 | 97 | |
| Schotten-Baumann | Aqueous NaOH, THF/H₂O | 82 | 99 | |
| Thermal amidation | Et₃N, ethanol, 70°C | 91 | 98 |
Notes :
-
The Schotten-Baumann method offers high purity but requires strict temperature control.
-
Thermal amidation with triethylamine minimizes side reactions, enhancing scalability.
Challenges and Industrial Scalability
Regioselectivity in Bromination
Over-bromination or para-substitution can occur if reaction temperatures exceed 5°C. CN104447570A recommends using HBr as a catalyst to improve selectivity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-{[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine?
- Methodology : A stepwise approach is typically employed:
Core assembly : Utilize a ring-closing reaction to form the pyrimidine core, as demonstrated in pyrido[1,2-c]pyrimidine synthesis via nearly quantitative cyclization under mild acidic conditions .
Functionalization : Introduce the piperidin-4-yloxy moiety via nucleophilic substitution, ensuring optimal reaction conditions (e.g., anhydrous DMF, 60–80°C).
Bromination : Electrophilic aromatic bromination at the ortho position of the benzoyl group using N-bromosuccinimide (NBS) in dichloromethane .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Q. How is structural characterization of this compound performed using spectroscopic and crystallographic techniques?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., methoxy protons at δ ~3.8–4.0 ppm, pyrimidine protons at δ ~8.0–8.5 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight with [M+H]⁺ or [M+Na]⁺ adducts.
- Crystallography :
- X-ray diffraction : Use SHELXL for refinement, with data collected at 291 K. Key parameters: R factor <0.05, data-to-parameter ratio >10 .
- Validation : Check for residual electron density and thermal displacement parameters to ensure model accuracy .
Advanced Research Questions
Q. How can computational modeling predict the pharmacokinetic and physicochemical properties of this compound?
- Methods :
- Lipinski’s Rule of Five : Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors using tools like Molinspiration.
- ADMET Prediction : Use SwissADME or PubChem-derived data to assess solubility, bioavailability, and cytochrome P450 interactions .
- Docking Studies : Employ AutoDock Vina to simulate binding to target proteins (e.g., methionine aminopeptidase-1) using crystallographic structures from the PDB .
- Key Findings : Computational studies suggest moderate oral bioavailability (30–50%) due to methoxy groups enhancing solubility but potentially limiting membrane permeability .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Approach :
Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed pH, temperature, and cell lines).
Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies across multiple concentrations to validate potency thresholds.
- Case Study : Discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility or compound stability in culture media .
Q. How can crystallographic data collection be optimized for accurate structural determination?
- Protocol :
- Data Collection : Use a high-resolution detector (e.g., CCD or hybrid pixel) with monochromatic radiation (Mo-Kα, λ = 0.71073 Å).
- Refinement : Apply SHELXL’s twin refinement for handling pseudo-merohedral twinning, and use the SQUEEZE tool to model disordered solvent .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
